Kidamycin
CAS No.:
Cat. No.: VC1905522
Molecular Formula: C39H48N2O9
Molecular Weight: 688.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H48N2O9 |
|---|---|
| Molecular Weight | 688.8 g/mol |
| IUPAC Name | 2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |
| Standard InChI | InChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11+/t19-,20+,24-,27-,28-,33-,38-,39+/m1/s1 |
| Standard InChI Key | MFTJRTUKCOVIMD-DKUBSEJESA-N |
| Isomeric SMILES | C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)N(C)C)[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N(C)C)O |
| SMILES | CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O |
| Canonical SMILES | CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Kidamycin (C₃₉H₄₈N₂O₉) has a molecular weight of 688.8 g/mol and possesses a complex structure consisting of an anthrapyran aglycone core with uniquely attached sugar moieties . The structure features a planar polycyclic angucycline identical to that of hedamycin, but differs due to the presence of a 2-butenyl residue at the C2 position .
What makes kidamycin particularly distinctive is its di-C-glycosylation pattern, where two aminosugars—anglosamine and N,N-dimethylvancosamine—are attached at positions C8 and C10, respectively, via C-glycosidic bonds . This unique glycosylation pattern contributes significantly to the compound's biological properties and synthetic challenges.
Physical and Chemical Properties
Kidamycin exhibits several notable physicochemical properties that influence its biological activity and pharmaceutical potential:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₃₉H₄₈N₂O₉ | Determined through spectroscopic analysis |
| Molecular Weight | 688.8 g/mol | Computed value |
| XLogP3 | 4.3 | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 3 | Contributes to interaction with biological targets |
| Hydrogen Bond Acceptors | 11 | Enhances potential for biological interactions |
| Rotatable Bond Count | 5 | Relates to conformational flexibility |
| Exact Mass | 688.33598111 Da | Computed value for mass spectrometry |
These properties, particularly its balance of hydrophobicity and hydrogen-bonding capacity, contribute to kidamycin's ability to interact with biological targets and potentially cross cellular membranes .
Biosynthesis of Kidamycin
Biosynthetic Gene Cluster
The biosynthesis of kidamycin occurs through a complex pathway involving multiple enzymes encoded by the kidamycin biosynthetic gene cluster (BGC). This cluster has been identified and characterized in Streptomyces sp. W2061 . The kidamycin BGC includes genes encoding enzymes responsible for three main biosynthetic processes:
-
Biosynthesis of the core polyketide backbone (Kid12–20)
-
Production of nucleotidyl-activated aminosugar moieties (Kid4-9 and Kid21-28)
-
Glycosylation steps involving two glycosyltransferases (Kid7 and Kid21)
Sequential C-Glycosylation Process
One of the most distinctive aspects of kidamycin biosynthesis is the sequential C-glycosylation process. Through gene inactivation studies, researchers have determined that this process occurs in a precise order:
-
The glycosyltransferase Kid7 first attaches N,N-dimethylvancosamine to the C10 position of the angucycline aglycone
-
Subsequently, Kid21 transfers an anglosamine moiety to the C8 position of the C10-glycosylated angucycline
This represents the first documented report of the sequential biosynthetic steps involved in the formation of the unique C-glycosylated amino-deoxyhexoses characteristic of kidamycin .
Role of Methyltransferases
Three methyltransferases—Kid4, Kid9, and Kid24—have been confirmed to play crucial roles in the biosynthesis of the amino-deoxyhexoses N,N-dimethylvancosamine and anglosamine . These enzymes catalyze the methylation reactions necessary for the formation of these distinctive sugar moieties, which are essential components of the kidamycin structure.
Gene knockout experiments provided valuable insights into the functions of these methyltransferases, with mutant strains showing altered glycosylation patterns consistent with their predicted roles in the biosynthetic pathway .
Biological Activity
Antitumor Properties
Kidamycin exhibits significant cytotoxic activity against various tumor types, positioning it as a compound of interest for anticancer drug development . While its precise mechanism of action continues to be investigated, the compound's planar polycyclic structure suggests potential interaction with DNA, which is a common mode of action for angucycline antibiotics.
Activity Against Breast Cancer
Of particular interest is kidamycin's selective activity against MDA-MB-231, a triple-negative breast cancer cell line that is typically challenging to treat with conventional therapies . Both kidamycin and photokidamycin (a related compound) have demonstrated this selective activity, suggesting potential applications in targeted cancer therapy.
Synthetic Approaches to Kidamycin
Synthesis of the Aglycone
The synthesis of kidamycin's complex structure presents significant challenges for organic chemists. Research has focused on developing efficient synthetic routes to both the aglycone and the complete structure with its characteristic glycosylation pattern.
The anthrapyran aglycone of kidamycin has been synthesized from a common intermediate that also serves as a precursor for the aglycone of altromycin, another antitumor antibiotic . This synthetic approach involved:
-
A series of Claisen condensations and aromatizations from hydroxyl glutarate to form the anthracene section
-
An intramolecular Friedel-Crafts reaction to annulate the pyrone ring
-
Manipulation of functional groups to complete the kidamycin aglycone synthesis
Glycosylation Studies
The attachment of the characteristic sugar moieties of kidamycin—anglosamine and vancosamine—represents a significant synthetic challenge due to the C-glycosidic linkages involved. Research has identified enantiomerically enriched anglosamine and vancosamine synthons as effective glycosyl donors for kidamycin glycosylation studies .
These synthons have been synthesized using tungsten-catalyzed cycloisomerization of alkynols into glycals, and glycosylation studies have been conducted to identify suitable glycosyl acceptors for the total synthesis of kidamycin . These efforts have resulted in advanced intermediates possessing the full carbon skeleton of kidamycin, representing significant progress toward the total synthesis of this complex natural product.
Structural Relationships to Other Pluramycin Antibiotics
Kidamycin belongs to the pluramycin family of antibiotics, which includes other notable compounds such as hedamycin. While kidamycin shares the planar polycyclic angucycline core with hedamycin, it differs in its side chain composition, featuring a 2-butenyl residue at position C2 .
The unique di-C-glycosylation pattern of kidamycin, with anglosamine at C8 and N,N-dimethylvancosamine at C10, further distinguishes it from other members of the pluramycin family. These structural differences contribute to the compound's specific biological activities and represent important structure-activity relationships that can guide future drug development efforts.
Recent Developments and Future Directions
Recent research has made significant advances in understanding the biosynthesis and structure of kidamycin. The elucidation of the sequential C-glycosylation steps in 2022 represented a major breakthrough, providing valuable insights into the formation of the compound's unique glycosylation pattern .
Additionally, progress in the chemical synthesis of kidamycin and its structural components continues to advance, with the development of more efficient routes to the aglycone and glycosylated intermediates . These synthetic efforts are complemented by ongoing investigations into the biological activities of kidamycin and its derivatives.
Future research directions may include:
-
Further optimization of synthetic routes to kidamycin and structurally related compounds
-
Development of semi-synthetic derivatives with enhanced biological activities
-
More detailed studies of the mechanism of action, particularly in relation to its selective activity against triple-negative breast cancer
-
Exploration of the potential for kidamycin-inspired compounds in targeted cancer therapy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume